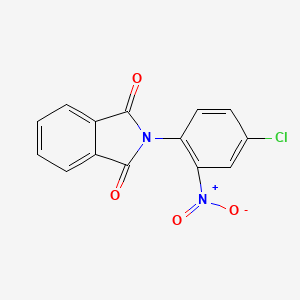

2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN2O4/c15-8-5-6-11(12(7-8)17(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNVZVYYMZIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313450 | |

| Record name | 2-(4-chloro-2-nitrophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75458-16-1 | |

| Record name | 2-(4-Chloro-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75458-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270366 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075458161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chloro-2-nitrophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chloro 2 Nitrophenyl Isoindole 1,3 Dione and Analogues

Retrosynthetic Analysis and Key Precursors for 2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the imide C-N bond. This approach is fundamental to the well-established Gabriel synthesis of primary amines, which utilizes the phthalimide (B116566) group as a protected form of ammonia. patsnap.combyjus.com This disconnection reveals two primary precursors: the phthaloyl moiety and the substituted aniline (B41778).

Key Precursors:

Phthalic Anhydride (B1165640): The most common and commercially available precursor for the isoindole-1,3-dione portion of the molecule.

4-Chloro-2-nitroaniline: The substituted primary amine that provides the N-aryl portion of the target compound.

The forward synthesis, therefore, involves the formation of the C-N bond between the carbonyl carbon of the phthalic anhydride and the nitrogen atom of the 4-chloro-2-nitroaniline.

Classical Condensation Approaches

The most traditional and direct route to N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.orgnih.gov This method is widely employed due to its simplicity and the accessibility of the starting materials.

The synthesis of this compound is typically achieved by reacting phthalic anhydride with 4-chloro-2-nitroaniline. The reaction proceeds via a two-step mechanism:

Amide Formation: The primary amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate phthalamic acid.

Cyclization and Dehydration: Subsequent heating of the phthalamic acid induces intramolecular cyclization and elimination of a water molecule to form the stable five-membered imide ring.

This reaction is generally carried out by heating the two reactants together, often in a solvent like glacial acetic acid, which facilitates the dehydration step.

The efficiency of the condensation reaction is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize yields and purity while minimizing reaction times.

Temperature: High temperatures, often at the reflux temperature of the chosen solvent, are typically required to drive the final dehydration and cyclization step. organic-chemistry.org

Solvents: While glacial acetic acid is common, other solvents such as N,N-dimethylformamide (DMF) have been used. organic-chemistry.org In some cases, solvent-free conditions, where the reactants are simply heated together, have proven effective and offer a greener alternative. ekb.eg

Catalysts: Acidic catalysts can be employed to facilitate the reaction, though it often proceeds without them.

| Parameter | Condition | Rationale |

| Temperature | High (e.g., reflux) | Overcomes the activation energy for the dehydration and ring-closure step. |

| Solvent | Glacial Acetic Acid, DMF, or Solvent-free | Acetic acid can act as both solvent and catalyst. Solvent-free reduces waste. |

| Catalyst | Acid catalysts (optional) | Can accelerate the rate of both the initial attack and the final dehydration. |

Advanced Synthetic Strategies for Complex Derivatives

While classical condensation is effective, modern organic synthesis has introduced more advanced and versatile methods for constructing N-aryl phthalimides, particularly for complex derivatives or when classical methods fail.

Transition metal catalysis offers powerful tools for forming C-N bonds. rsc.org These methods are particularly useful for creating phthalimide analogues that may not be accessible through direct condensation.

Palladium-Catalyzed Reactions: Palladium catalysts can be used in carbonylative cyclization reactions. For instance, N-substituted 2-iodobenzamides can be treated with a carbon monoxide source, such as phenyl formate, in the presence of a palladium catalyst to yield phthalimides under solvent-free conditions. rsc.org Another approach involves a three-component reaction of an ortho-dihaloarene, an amine, and carbon monoxide. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are also effective. One strategy involves the reaction of 1-indanones with amines in the presence of a copper catalyst and oxygen, which acts as a green oxidant. This process involves C-C bond cleavage and C-N bond formation to generate the phthalimide structure. rsc.orgnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts enable the direct C-H functionalization of benzoic acids, followed by intramolecular cyclization with isocyanates to afford N-substituted phthalimides in a highly atom-economical process. researchgate.net

These metal-catalyzed reactions significantly broaden the scope of accessible phthalimide derivatives.

| Metal Catalyst | Reaction Type | Key Reactants |

| Palladium (Pd) | Carbonylative Cyclization | o-halobenzamides, CO source |

| Copper (Cu) | Oxidative C-C Cleavage/C-N Formation | 1-indanones, amines, O2 |

| Rhodium (Rh) | C-H Activation/Cascade Cyclization | Benzoic acids, isocyanates |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes to phthalimides. rsc.org These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Water as a Solvent: High-temperature, high-pressure water/ethanol mixtures have been successfully used as a solvent for the condensation of o-phthalic acid and amines. This method often yields pure crystalline products directly, minimizing the need for further purification. rsc.org

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating, often leading to higher yields and cleaner reactions.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) has been employed as a green solvent for the reaction between phthalic anhydrides and primary amines, offering a non-toxic and easily removable reaction medium. researchgate.net

Atom Economy: Advanced strategies, such as the rhodium-catalyzed cascade cyclization, are highly atom-economical, generating water as the only theoretical waste product. researchgate.net

These green approaches not only reduce the environmental impact of phthalimide synthesis but can also lead to more efficient and cost-effective processes. rsc.org

Synthesis of Structurally Related Isoindole-1,3-dione Analogues

The synthesis of analogues of this compound is a key area of research, allowing for the systematic investigation of structure-activity relationships. Methodologies focus on modifying both the N-substituent and the phthalimide ring itself.

Introduction of Varied Aromatic and Heteroaromatic N-Substituents

The most common strategy for creating a diverse library of N-substituted isoindole-1,3-dione analogues involves the condensation of phthalic anhydride, or its substituted derivatives, with a primary amine. This versatile reaction allows for the incorporation of a wide array of aromatic and heteroaromatic moieties onto the imide nitrogen.

A straightforward approach is the fusion of a substituted phthalic anhydride with an appropriate aniline derivative. For instance, the synthesis of 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione is achieved by heating 3-nitro phthalic anhydride with p-aminoacetophenone. ekb.eg This method provides a direct route to N-arylphthalimides. Another established method involves the reaction of phthalic anhydride with amino hydrazides in a solvent like acetic acid or toluene, which upon heating, yields N-substituted isoindole-1,3-diones. mdpi.com

Researchers have synthesized series of new 1H-isoindole-1,3(2H)-dione derivatives by incorporating various pharmacophores. mdpi.comnih.gov One such study involved linking arylpiperazine residues to the phthalimide nitrogen, a common motif in pharmacologically active compounds. mdpi.com The synthesis can proceed via different linkers to modulate the properties of the final compounds. mdpi.com

Table 1: Examples of N-Aryl and N-Heteroaryl Isoindole-1,3-dione Synthesis

| Phthalic Anhydride Derivative | Amine/Hydrazide Reactant | Resulting N-Substituent | Reference |

| 3-Nitro Phthalic Anhydride | p-Aminoacetophenone | 4-Acetyl-phenyl | ekb.eg |

| Phthalic Anhydride | 2-(Benzo[d]thiazol-2'-ylthio)acetohydrazide | (2-(Benzo[d]thiazol-2'-ylthio)acetyl)amino | mdpi.com |

| Phthalic Anhydride | 1-(Substituted-phenyl)-1H-1,2,3-triazole-4-carbohydrazide | 1-(Substituted-phenyl)-1H-1,2,3-triazole-4-carboxamido | mdpi.com |

| Phthalic Anhydride | 1-Phenylpiperazine | Phenylpiperazinyl | mdpi.com |

Functionalization at the Isoindole Ring System

Beyond modifying the N-substituent, significant efforts have been directed towards the functionalization of the isoindole-1,3-dione ring system itself. These modifications can alter the electronic properties, solubility, and steric profile of the molecule, profoundly influencing its biological interactions.

One approach involves starting with a pre-functionalized isoindole-1,3-dione and performing further chemical transformations. For example, new polysubstituted isoindole-1,3-dione analogues have been prepared from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione. researchgate.net This starting material can undergo reactions such as epoxidation using m-chloroperbenzoic acid (m-CPBA) or cis-hydroxylation with osmium tetroxide (OsO₄), leading to highly functionalized, non-aromatic isoindole cores. researchgate.net

Another strategy involves building the isoindole ring system through novel cyclization reactions that incorporate new functional groups. Fused, multifunctionalized isoindole-1,3-diones have been synthesized via the benzannulation of tetraynes and imidazole (B134444) derivatives. rsc.org This method creates complex, tricyclic isoindole-1,3-dione structures with multiple points of functionalization. rsc.org These advanced strategies demonstrate the potential for creating structurally complex and diverse analogues by directly modifying the core heterocyclic system. rsc.org

Stereoselective Synthesis of Chiral Isoindole Derivatives

The introduction of chirality into isoindole derivatives is of paramount importance, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. Consequently, the development of stereoselective synthetic methods is a critical area of research.

While the synthesis of chiral isoindole-1,3-diones with stereocenters on the phthalimide ring is less common, significant progress has been made in the asymmetric synthesis of related isoindolinones and isoindolines, which share the core isoindole framework. chinesechemsoc.orgrsc.org The principles from these syntheses are applicable to the development of chiral isoindole-1,3-dione analogues.

One successful strategy is the use of transition metal catalysis with chiral ligands. A highly efficient palladium-catalyzed asymmetric intramolecular allylic C-H amination has been developed to produce a range of substituted chiral isoindolines with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org Another approach utilizes rhodium(III) catalysis with a chiral N-sulfinyl amide directing group for the asymmetric [4+1] annulation of benzamides with acrylic esters. rsc.org This reaction proceeds through an oxidative C-H olefination and subsequent intramolecular aza-Michael addition to yield chiral 3-substituted isoindolinones with good diastereoselectivity. rsc.org The chiral auxiliary can then be removed to afford the enantiomerically pure product. rsc.org

Furthermore, electrophilic cyclization reactions have been employed for the regio- and stereoselective synthesis of isoindolin-1-ones. nih.gov The reaction of o-(1-alkynyl)benzamides with electrophiles like iodine monochloride (ICl) under mild conditions yields a variety of substituted isoindolin-1-ones. nih.gov While not inherently asymmetric, this methodology provides a framework that could be adapted for stereoselective variants through the use of chiral reagents or catalysts. These methods highlight the sophisticated strategies being employed to control stereochemistry in the synthesis of isoindole-based structures. chinesechemsoc.orgrsc.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of organic compounds. For 2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon resonances.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the phthalimide (B116566) and the 4-chloro-2-nitrophenyl moieties. The four protons of the phthalimide ring system would likely appear as two multiplets in the aromatic region, typically between δ 7.8 and 8.0 ppm. The protons on the 4-chloro-2-nitrophenyl ring are anticipated to show a more complex pattern due to their electronic environment. The proton ortho to the nitro group is expected to be the most deshielded, appearing as a doublet, while the other two protons would likely appear as a doublet and a doublet of doublets, respectively.

Expected ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phthalimide H | 7.8 - 8.0 | m |

| Phenyl H (ortho to NO₂) | > 8.0 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbons of the isoindole-1,3-dione group are characteristically found in the downfield region of the spectrum, typically around 167 ppm. The aromatic carbons of both the phthalimide and the 4-chloro-2-nitrophenyl rings will resonate in the range of approximately 120 to 150 ppm. The carbon bearing the nitro group and the carbon bearing the chlorine atom are expected to show distinct chemical shifts due to the strong electron-withdrawing effects of these substituents.

Expected ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~167 |

| Aromatic C-NO₂ | > 145 |

| Aromatic C-Cl | > 130 |

| Aromatic CH | 120 - 135 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the aromatic rings, aiding in the assignment of the spin systems. The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons. Finally, the HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is critical for assigning the quaternary carbons and for confirming the connectivity between the isoindole-1,3-dione and the 4-chloro-2-nitrophenyl fragments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these are the strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl groups, which are expected to appear in the region of 1700-1780 cm⁻¹. The presence of the nitro group is confirmed by strong absorption bands for the asymmetric and symmetric NO₂ stretching, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration will appear in the fingerprint region, generally below 800 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (imide, asymmetric stretch) | ~1780 |

| C=O (imide, symmetric stretch) | ~1720 |

| C-N (imide) | ~1380 |

| NO₂ (asymmetric stretch) | ~1530 |

| NO₂ (symmetric stretch) | ~1350 |

| Aromatic C-H | > 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the imide ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry is employed to determine the precise elemental composition of the molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of C₁₄H₇ClN₂O₄, distinguishing it from other compounds with the same nominal mass. This technique provides the ultimate confirmation of the compound's identity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a single crystal structure for this compound is not publicly available, analysis of related N-substituted phthalimides provides significant insight into its likely molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction studies on analogous compounds, such as N-substituted phthalimides, reveal key structural features that can be extrapolated to this compound. The core isoindole-1,3-dione moiety is typically planar. The conformation of the molecule as a whole is largely defined by the dihedral angle between the planar phthalimide ring system and the N-substituted phenyl ring.

For instance, in the related compound 4,5,6,7-tetrachloro-N-(2-fluorophenyl)phthalimide, the dihedral angle between the benzene (B151609) ring and the phthalimide plane is 68.06 (10)°. researchgate.net This significant twist is a common feature in N-aryl phthalimides and is due to steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl groups of the phthalimide core. Given the presence of a nitro group at the ortho position in this compound, a similarly non-planar conformation is expected, with a significant dihedral angle between the two ring systems.

The bond lengths and angles within the isoindole-1,3-dione framework are expected to be consistent with those of other phthalimide derivatives, featuring characteristic C=O and C-N bond distances.

Table 1: Representative Crystallographic Data for an Analogous N-Substituted Phthalimide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 5.728 |

| b (Å) | 6.275 |

| c (Å) | 20.725 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: Data for N-Chlorophthalimide. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of N-substituted phthalimides is often governed by a variety of non-covalent interactions. While classical hydrogen bonding is absent in this compound, weak C—H···O hydrogen bonds are anticipated to play a role in stabilizing the crystal lattice. These interactions typically involve the aromatic protons and the carbonyl oxygen atoms.

Furthermore, π-π stacking interactions between the aromatic rings of the phthalimide core and the substituted phenyl rings are a common feature in the crystal packing of these compounds. nih.gov The extent and nature of these interactions (e.g., face-to-face or offset) will be influenced by the steric and electronic effects of the chloro and nitro substituents. The nitro group, being electron-withdrawing, can also participate in n-π interactions with the electron-rich phthalimide ring system of adjacent molecules. nih.gov In some phthalimide derivatives, short Cl···O contacts have also been observed, which could be a feature in the crystal structure of the title compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions in the near ultraviolet (NUV) region, arising from π-π* and n-π* electronic transitions within the aromatic rings and the carbonyl groups.

Studies on a series of isoindole-1,3-dione compounds have shown that they exhibit maximum absorbance peaks in the range of 229 to 231 nm. acgpubs.org These absorptions are attributed to the π-π* transitions within the phthalimide core. The presence of the 4-chloro-2-nitrophenyl substituent is expected to modulate the electronic properties of the isoindole-1,3-dione system. The nitro group, being a strong chromophore and an electron-withdrawing group, is likely to cause a bathochromic (red) shift of the absorption bands and may introduce new absorption features corresponding to charge-transfer transitions.

Table 2: UV-Vis Absorption Data for Related Isoindole-1,3-dione Compounds

| Compound | λmax (nm) |

| Compound 5 | 229 |

| Compound 6 | 231 |

| Compound 7 | 230 |

| Compound 8 | 230 |

| Compound 9 | 229 |

| Compound 10 | 229 |

Note: Data for a series of N-substituted isoindole-1,3-dione derivatives. acgpubs.org

Thermal Analysis Techniques for Structural Stability and Phase Transitions

Thermal analysis techniques are crucial for determining the thermal stability, melting point, and any phase transitions of a compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide information about the purity of the compound and the strength of the intermolecular forces in the crystal lattice.

While direct DSC data for the title compound is not available, studies on other phthalimide derivatives, such as phenylethynyl phthalimides, have utilized DSC to investigate their curing behavior, demonstrating the applicability of this technique to related systems. researchgate.net For a crystalline solid like this compound, the DSC curve would likely be characterized by a single, well-defined melting endotherm, assuming no polymorphic transitions occur upon heating. The melting point would be expected to be relatively high, consistent with a rigid aromatic structure and the presence of polar substituents that can engage in strong intermolecular interactions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. Despite a comprehensive search of scientific literature, specific experimental TGA data for the compound this compound, including detailed decomposition temperatures and weight loss percentages, are not publicly available. Therefore, a data table detailing its specific thermal degradation profile cannot be presented.

However, based on the known thermal behavior of structurally related compounds, a general assessment of its expected thermal stability can be inferred. The thermal decomposition of this compound would likely be a multi-stage process, influenced by the different chemical moieties within its structure.

The isoindole-1,3-dione (phthalimide) core is known for its relatively high thermal stability due to its aromatic and cyclic imide structure. The decomposition of this core would likely occur at elevated temperatures. The presence of the nitro group on the phenyl ring is expected to significantly influence the compound's thermal stability. Nitroaromatic compounds are known to be thermally sensitive and can decompose energetically. The initial stages of thermal decomposition would likely involve the cleavage of the C-N bond connecting the nitro group or the N-phenyl bond. The chloro substituent on the phenyl ring may also play a role in the decomposition pathway, potentially being eliminated as a volatile chlorine-containing species at higher temperatures.

A typical TGA experiment would heat a small sample of the compound at a constant rate, and the resulting thermogram would plot the percentage of weight loss against temperature. This would reveal the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass at the end of the analysis. Such data would provide valuable insights into the compound's thermal stability, which is a critical parameter for its handling, storage, and potential applications in materials science. Without experimental data, any further discussion of specific decomposition stages and their corresponding weight losses would be speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. It is widely used to predict geometries, electronic properties, and spectroscopic data for compounds analogous to 2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione. nih.govmdpi.com Common approaches involve hybrid functionals like B3LYP or dispersion-corrected functionals such as ωB97X-D, paired with basis sets like 6-311G(d,p) to ensure reliable results. nih.govmdpi.com

The first step in a computational study is geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For this compound, the key structural features are the planar isoindole-1,3-dione (phthalimide) group and the substituted nitrophenyl ring. nih.gov The most significant conformational variable is the dihedral angle between the plane of the phthalimide (B116566) unit and the plane of the phenyl ring.

Table 1: Expected Optimized Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Description | Expected Value/Range | Reference Analogy |

|---|---|---|---|

| C-N (Imide) | Bond length between phenyl ring and imide nitrogen | ~1.45 Å | N-phenylphthalimide |

| C=O (Imide) | Carbonyl bond length in the isoindole-1,3-dione ring | ~1.22 Å | N-phenylphthalimide |

| C-NO₂ | Bond length between phenyl ring and nitro group | ~1.47 Å | N-(2-nitrophenyl)maleimide nih.gov |

| C-Cl | Bond length between phenyl ring and chlorine atom | ~1.74 Å | Chloro-substituted aromatics mdpi.com |

Note: The data in this table is illustrative and based on computational studies of structurally similar compounds. The exact values for the title compound would require specific DFT calculations.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity, electronic transitions, and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

For N-aryl substituted imides, the spatial distribution of these orbitals is typically well-defined. Computational studies on similar structures suggest that the HOMO is primarily localized on the electron-rich phthalimide moiety and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitrophenyl group. nih.govresearchgate.net This separation of FMOs is characteristic of a molecule with charge-transfer capabilities.

In this compound, the HOMO is expected to be distributed over the isoindole-1,3-dione ring system. The LUMO, conversely, is anticipated to be located predominantly on the 4-chloro-2-nitrophenyl ring, owing to the strong electron-withdrawing nature of the nitro group. The presence of the chlorine atom would further influence the electronic landscape. The energy of the HOMO, LUMO, and the resulting energy gap dictate the molecule's electronic absorption properties and its potential as an electron acceptor or donor in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies based on Analogous Compounds

| Molecular Orbital | Property | Expected Value (eV) | Spatial Distribution Expectation |

|---|---|---|---|

| HOMO | Energy | -6.5 to -7.5 | Primarily on the isoindole-1,3-dione moiety |

| LUMO | Energy | -2.5 to -3.5 | Primarily on the 4-chloro-2-nitrophenyl ring |

Note: These values are estimations based on DFT calculations of related nitrophenyl and phthalimide derivatives and serve as a general guide.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface is expected to show highly negative potential localized around the oxygen atoms of the two carbonyl groups in the isoindole-1,3-dione ring and the oxygen atoms of the nitro group. These areas represent the primary sites for interactions with electrophiles or hydrogen bond donors. The chlorine atom will also contribute to the electronegative character of the phenyl ring. Conversely, regions of positive electrostatic potential are anticipated around the hydrogen atoms of the aromatic rings. This detailed map of charge distribution is crucial for understanding intermolecular interactions and the molecule's binding behavior.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool for structure elucidation. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy when correlated with experimental data. mdpi.com

For this compound, predicting the chemical shifts would involve optimizing the geometry and then performing the GIAO calculation. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the phthalimide moiety and the 4-chloro-2-nitrophenyl ring. The proton ortho to the nitro group is expected to be significantly downfield due to the group's strong deshielding effect. Similarly, the ¹³C NMR spectrum prediction would help in assigning the signals for each carbon atom. The carbonyl carbons of the isoindole-1,3-dione ring are expected to appear at a characteristic downfield shift (around 165-170 ppm). The carbons attached to the nitro group and chlorine atom would also show predictable shifts based on the known substituent effects of these groups. rsc.org

Theoretical vibrational frequency calculations using DFT are instrumental in assigning the bands observed in experimental Infrared (IR) and Raman spectra. mdpi.comresearchgate.net After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors, and they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

The calculated vibrational spectrum of this compound would exhibit several characteristic peaks corresponding to its functional groups.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretching (asymmetric) | Imide Carbonyl | 1770 - 1790 | Strong (IR) |

| C=O Stretching (symmetric) | Imide Carbonyl | 1700 - 1720 | Strong (IR) |

| C-N-C Stretching | Imide | 1350 - 1390 | Medium (IR) |

| NO₂ Stretching (asymmetric) | Nitro Group | 1520 - 1560 | Strong (IR) |

| NO₂ Stretching (symmetric) | Nitro Group | 1340 - 1370 | Strong (IR) |

| C-Cl Stretching | Chloro-Aromatic | 1000 - 1100 | Medium-Strong (IR) |

Note: This table presents typical wavenumber ranges for the specified functional groups based on computational and experimental studies of similar molecules. derpharmachemica.comresearchgate.net

The analysis would involve identifying the computed frequencies for symmetric and asymmetric stretching of the carbonyl groups, the characteristic stretching modes of the nitro group, the C-N stretching of the imide ring, and the C-Cl stretching vibration. Comparing these predicted frequencies and their corresponding IR and Raman intensities with experimental spectra allows for a detailed and confident assignment of the molecule's vibrational modes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. This information, including transition energies (wavelengths) and oscillator strengths (intensities), allows for the simulation of a UV-Vis spectrum.

For organic molecules with extensive conjugation and charge-transfer character, like this compound, TD-DFT is particularly useful. The presence of the nitro group and the chloro substituent significantly influences the electronic distribution and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations can elucidate the nature of the electronic transitions, for instance, identifying them as π → π* or n → π* transitions, and mapping the intramolecular charge transfer (ICT) that occurs upon excitation.

While a specific TD-DFT study on this compound is not available in the cited literature, studies on similar nitro-substituted aromatic compounds demonstrate the utility of this method. For example, calculations on other nitro-substituted molecules have shown that the nitro group can induce new absorption bands in the visible range due to ICT. nih.gov The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31+G(d)) is crucial for obtaining results that correlate well with experimental data. nih.govmdpi.com A hypothetical TD-DFT calculation for this compound would likely predict key transitions involving the HOMO, localized on the phthalimide and chlorophenyl rings, and the LUMO, with significant contribution from the nitro-substituted phenyl ring.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| 3.54 | 350 | 0.45 | HOMO -> LUMO | π -> π* (ICT) |

| 4.13 | 300 | 0.21 | HOMO-1 -> LUMO | π -> π |

| 4.77 | 260 | 0.62 | HOMO -> LUMO+1 | π -> π |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment.

MD simulations can be used to explore the potential energy surface associated with this rotation in different environments. In a vacuum, the molecule might adopt a single, lowest-energy conformation. However, in solution or within a biological system (like the active site of a protein), interactions with surrounding molecules can stabilize different conformations. MD simulations can track changes in this dihedral angle over time, revealing the accessible conformational states and the energy barriers between them. Such studies are crucial for understanding how the molecule might adapt its shape to bind to a biological target. mdpi.com

The solvent environment can have a profound impact on a molecule's properties, including its conformational equilibrium, electronic structure, and absorption spectrum. MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can explicitly model these solvent effects.

For this compound, the polarity of the solvent would be expected to influence its behavior. Polar solvents could interact with the polar nitro and carbonyl groups, potentially altering the electronic distribution and the energy of intramolecular charge transfer transitions. This can lead to solvatochromism, a change in the color of the solution (i.e., a shift in the UV-Vis absorption maximum) with a change in solvent polarity. Computational studies on other polar molecules have successfully modeled such shifts by simulating the absorption spectra in the presence of explicit solvent molecules, providing insights into specific solute-solvent interactions like hydrogen bonding. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. By mapping various properties onto this surface, one can analyze the nature and extent of different intermolecular contacts.

Based on analyses of similar structures containing chlorophenyl and isoindole moieties, the most significant contributions to the crystal packing would likely come from:

H···H contacts: Typically representing the largest percentage of interactions on the surface. mdpi.com

C···H/H···C contacts: Indicative of C—H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.

O···H/H···O contacts: Representing hydrogen bonds, likely involving the carbonyl and nitro oxygen atoms.

Cl···H/H···Cl contacts: Weak halogen bonding interactions involving the chlorine atom. researchgate.net

The Hirshfeld surface can also be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, indicating key interaction points such as strong hydrogen bonds. mdpi.com

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.2 | van der Waals forces |

| C···H | 22.5 | C-H···π interactions |

| O···H | 15.8 | Hydrogen bonding |

| Cl···H | 8.5 | Halogen bonding |

| Other | 8.0 | N···H, C···C, etc. |

Reactivity and Mechanistic Computational Studies

Computational methods are essential for investigating chemical reactivity and elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

The isoindole-1,3-dione scaffold is a key component in many chemical syntheses. Understanding the reactivity of this compound requires identifying the most likely sites for nucleophilic or electrophilic attack and elucidating the mechanisms of potential reactions.

Density Functional Theory (DFT) calculations are widely used to locate transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the TS gives the activation energy, a key predictor of reaction rate. For example, in a potential nucleophilic aromatic substitution reaction on the nitrophenyl ring, DFT could be used to model the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of the leaving group (e.g., the chloro atom).

Computational studies on cycloaddition reactions involving other heterocyclic systems have demonstrated the power of DFT in comparing different possible reaction pathways (e.g., [4+2] vs. [2+4] cycloadditions) and rationalizing the observed regioselectivity by comparing the activation energies of competing transition states. researchgate.net Such an approach could be applied to predict the behavior of this compound in pericyclic reactions, providing a deep, mechanistic understanding of its chemical behavior.

Thermodynamic and Kinetic Parameters of Reactions

The study of thermodynamic and kinetic parameters is crucial for understanding the feasibility, spontaneity, and rate of chemical reactions involving this compound. Thermodynamic control refers to a reaction where the product distribution is governed by the relative stability of the products, favoring the most stable isomer, which is typically achieved at higher temperatures with prolonged reaction times allowing for equilibrium. Conversely, kinetic control dictates that the product ratio is determined by the rates at which the different products are formed, with the product formed via the lowest activation energy pathway predominating, usually under milder conditions like lower temperatures.

In the synthesis of N-substituted isoindole-1,3-dione derivatives, the reaction conditions can influence the final product. For instance, the synthesis of certain isoindoline-1,3-diones via the interaction of N-arylbenzenecarboximidamides with phthalic anhydride (B1165640) has been shown to be temperature-dependent. When the reaction is conducted at reflux, the cyclized isoindoline-1,3-dione is the main product. However, carrying out the reaction without heating can lead to the formation of monoacylation products, which are essentially reaction intermediates. mdpi.com This suggests that the formation of the final cyclized product is thermodynamically favored, while the intermediate is a kinetically controlled product.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies

Development of QSAR Models Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel molecules and guiding the design of more potent analogs. The development of a robust QSAR model involves calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to create a regression model.

For the isoindole-1,3-dione scaffold, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as antiplasmodial effects. nih.gov In a study on 1,3-dioxoisoindoline-4-aminoquinolines, a QSAR model was developed that linked the compounds' antiplasmodial activity to a specific set of molecular descriptors. nih.gov These descriptors fall into several categories, including 2D autocorrelation, GETAWAY (GEometry, Topology, and Atom-Weights AssemblY), and 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, among others.

The model indicated that the antiplasmodial activity was influenced by factors such as the spatial distribution of atomic properties, molecular shape, and the potential for specific intermolecular interactions. nih.gov The statistical validation of such models is critical and typically involves parameters like the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive power.

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Isoindole-1,3-dione Analogs

| Descriptor | Descriptor Type | Significance in Model nih.gov |

|---|---|---|

| ATSC5i | 2D Autocorrelation | Describes the spatial distribution of atomic ionization potential, correlating it with biological activity. |

| GATS8p | 2D Autocorrelation (Geary) | Relates to the distribution of atomic polarizabilities within the molecule. |

| minHBint3 | 2D Descriptor | Represents the minimum strength of a hydrogen bond that can be formed by the molecule. |

| minHBint5 | 2D Descriptor | Another descriptor related to the minimum strength of a potential hydrogen bond. |

| MLFER_A | Molecular Linear Free Energy Relation | Encodes the molecule's capacity for hydrogen bonding (solute H-bond acidity). |

| topoShape | Topological Descriptor | A shape descriptor that provides information on the topological size and shape of the molecule. |

Molecular Docking Investigations for Exploring Potential Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is a fundamental tool for understanding the molecular basis of biological activity and is widely used in drug design. The isoindole-1,3-dione scaffold has been the subject of numerous molecular docking studies to explore its interactions with a variety of biological targets.

These studies have revealed that the isoindole-1,3-dione core and its various substituents can form key interactions within the active sites of enzymes. Common interactions include:

Hydrogen Bonds: The carbonyl oxygens of the isoindole-1,3-dione ring are effective hydrogen bond acceptors, frequently interacting with amino acid residues such as Tyrosine and Serine. researchgate.netmdpi.com

π-π Stacking/T-shaped Interactions: The planar phthalimide ring system readily participates in aromatic interactions with residues like Tryptophan and Tyrosine. mdpi.comnih.gov

Hydrophobic and van der Waals Interactions: Substituents on the core structure engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine, contributing to binding affinity. researchgate.netmdpi.com

Docking simulations of various isoindole-1,3-dione derivatives have provided valuable insights into their potential mechanisms of action against targets implicated in cancer, neurodegenerative diseases, and inflammation. mdpi.comnih.govmdpi.com

Table 2: Summary of Molecular Docking Studies on Isoindole-1,3-dione Derivatives

| Biological Target | PDB Code | Key Interacting Residues | Types of Interactions Observed | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 1EVE | Not specified | π-π stacking, cation-π interactions | nih.gov |

| Cyclooxygenase-1 (COX-1) | Not specified | Ser530, Trp387, Gly526, Leu352, Val116 | Hydrogen bonds, π-π stacking, amide-π stacked, π-σ, π-alkyl | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Not specified | Not specified | Low binding energy indicates probable interaction. | mdpi.com |

| Monoamine Oxidase B (MAO-B) | Not specified | Not specified | Low binding energy indicates probable interaction. | mdpi.com |

| DNA Gyrase (E. coli) | 3G7E | Not specified | Good binding affinity scores observed. | rsc.org |

| Antimycobacterial Target (InhA) | Not specified | Tyr158, Phe149, Leu218, Ile215, Met155 | Hydrogen bonds, hydrophobic interactions | researchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Design

Pharmacophore modeling is another cornerstone of computer-aided drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a biological response.

The process typically begins with a set of known active molecules (ligand-based approach) or the 3D structure of the biological target with a bound ligand (structure-based approach). From these, a hypothesis or model is generated that defines the crucial chemical features and their spatial relationships.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. These "hits" are then prioritized for further investigation, such as molecular docking and, ultimately, experimental testing. This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

While pharmacophore modeling and virtual screening are powerful and widely used strategies for ligand design, specific published studies detailing the development and application of a pharmacophore model derived from this compound or its close analogs were not identified in the surveyed literature. Nonetheless, the structural features of this compound—including its two carbonyl groups (hydrogen bond acceptors), the aromatic phthalimide system, and the substituted nitrophenyl ring—provide a clear basis for the development of such models to discover novel ligands for various therapeutic targets.

Reactivity and Chemical Transformations of 2 4 Chloro 2 Nitrophenyl Isoindole 1,3 Dione

Electrophilic and Nucleophilic Substitution Reactions

The phenyl ring of 2-(4-chloro-2-nitrophenyl)isoindole-1,3-dione is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro group and the chloro substituent. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

The nitro group, being one of the most powerful activating groups for SNAr reactions, significantly enhances the electrophilicity of the aromatic ring. wikipedia.org Its position ortho to the chlorine atom is particularly activating for the displacement of the chloride ion. Nucleophiles will preferentially attack the carbon atom bearing the chlorine, as the negative charge of the resulting Meisenheimer intermediate can be effectively stabilized by resonance involving the ortho-nitro group. libretexts.org

Common nucleophiles that can displace the chloride in analogous systems include alkoxides, phenoxides, amines, and thiols. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.

| Nucleophile | Potential Product |

|---|---|

| Methoxide (B1231860) (CH₃O⁻) | 2-(4-Methoxy-2-nitrophenyl)isoindole-1,3-dione |

| Aniline (B41778) (C₆H₅NH₂) | 2-(2-Nitro-4-(phenylamino)phenyl)isoindole-1,3-dione |

| Thiophenol (C₆H₅S⁻) | 2-(2-Nitro-4-(phenylthio)phenyl)isoindole-1,3-dione |

The isoindole-1,3-dione moiety, also known as a phthalimide (B116566), is generally resistant to electrophilic aromatic substitution on its benzene (B151609) ring. The two electron-withdrawing carbonyl groups deactivate the aromatic system, making reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation difficult to achieve under standard conditions.

Nucleophilic attack on the isoindole-1,3-dione core typically occurs at the carbonyl carbons. However, the imide functionality is relatively stable. Under forcing basic conditions, such as with strong aqueous alkali, hydrolysis can occur, leading to the opening of the five-membered ring to form a phthalamic acid derivative. This reaction, however, is not a substitution at the aromatic part of the isoindole-1,3-dione core. The aromatic ring of the phthalimide is not typically susceptible to nucleophilic aromatic substitution unless activated by other substituents, which is not the case in this part of the molecule.

Reduction Reactions

The selective reduction of the nitro group in the presence of other reducible functionalities is a common and well-established transformation in organic synthesis. In the case of this compound, the nitro group can be selectively reduced to an amino group while leaving the chloro substituent and the imide carbonyls intact.

A variety of reagents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under controlled conditions is a widely used method. Other common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂).

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | 2-(2-Amino-4-chlorophenyl)isoindole-1,3-dione |

| Sn, HCl | Ethanol, Reflux | 2-(2-Amino-4-chlorophenyl)isoindole-1,3-dione |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 2-(2-Amino-4-chlorophenyl)isoindole-1,3-dione |

| Na₂S₂O₄ | Water/Ethanol | 2-(2-Amino-4-chlorophenyl)isoindole-1,3-dione |

The reduction of the imide carbonyls in the isoindole-1,3-dione ring can also be achieved. The complete reduction of both carbonyl groups to methylene (B1212753) groups is a harsh reaction and would likely affect other functional groups in the molecule. However, the selective reduction of one of the two carbonyl groups to a hydroxyl group, to form a hydroxylactam, is possible under milder conditions.

Recent studies have shown that cyclic imides, such as phthalimides, can be selectively mono-reduced to the corresponding 3-hydroxyisoindolin-1-ones. A notable example is the use of a homogeneous cobalt-catalysed reductive alkoxylation under mild conditions. rsc.org While this specific reaction introduces an alkoxy group, it demonstrates the feasibility of selectively targeting one of the imide carbonyls for reduction. Traditional reducing agents like sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or under specific pH control can also achieve this selective transformation.

| Reagent System | Product Type |

|---|---|

| Co(BF₄)₂·6H₂O/triphos, H₂/ROH | 3-Alkoxy-2-(4-chloro-2-nitrophenyl)isoindolin-1-one |

| NaBH₄, Lewis Acid | 2-(4-Chloro-2-nitrophenyl)-3-hydroxyisoindolin-1-one |

Oxidation Reactions

The this compound molecule is generally stable towards oxidation. The isoindole-1,3-dione ring is an oxidized structure itself and is not readily susceptible to further oxidation under typical conditions. nih.gov The nitro- and chloro-substituted phenyl ring is also highly electron-deficient and therefore deactivated towards oxidative processes.

Oxidation reactions involving phthalimides often focus on the N-substituent or involve the use of N-hydroxyphthalimide (NHPI) as a catalyst for the oxidation of other substrates. researchgate.net There is limited evidence in the literature for the direct oxidation of the aromatic rings of N-aryl phthalimides under standard laboratory conditions. Any potential oxidation would likely require very harsh conditions, which would probably lead to the degradation of the molecule. However, the synthesis of more complex, fused isoindole-1,3-dione systems can involve oxidative steps in their synthetic pathways. rsc.orgscispace.com

Cycloaddition Reactions

The potential for this compound to participate in cycloaddition reactions is not well-documented in scientific literature. The core isoindole-1,3-dione structure does not possess the typical diene or dienophile characteristics required for common cycloaddition pathways like the Diels-Alder reaction. While the aromatic rings could theoretically participate in certain cycloadditions under specific conditions, this is generally an energetically unfavorable process.

Research into the cycloaddition reactions of related structures, such as those involving nitrones with nitroalkenes or the [2+2+1] cycloaddition of 3-hydroxy-1H-pyrrole-2,5-diones, does not directly translate to the reactivity of this compound. mdpi.comgrowingscience.com Therefore, without specific experimental data, any discussion on the cycloaddition reactivity of this compound remains speculative.

Derivatization Strategies via the Imide Nitrogen and Aromatic Rings

The structure of this compound offers several avenues for derivatization, primarily targeting the imide nitrogen and the activated aromatic ring.

The N-substituted phenyl ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom, and another electron-withdrawing group (the phthalimide) para to the chlorine, significantly activates the carbon-chlorine bond towards nucleophilic attack.

Common nucleophiles that could be employed for such derivatization include:

Amines: Reaction with primary or secondary amines would lead to the corresponding N-substituted 2-(4-amino-2-nitrophenyl)isoindole-1,3-diones.

Alkoxides and Phenoxides: Treatment with sodium methoxide or sodium phenoxide would yield the corresponding methoxy (B1213986) or phenoxy derivatives.

Thiols: Thiolates can displace the chloride to form thioethers.

The isoindole-1,3-dione moiety itself can be a precursor for various derivatives. While the imide nitrogen in this specific compound is already substituted, the fundamental phthalimide structure is often used in synthesis, for instance, in the Gabriel synthesis of primary amines. Although direct derivatization at the already substituted nitrogen is not feasible without cleavage of the N-aryl bond, the phthalimide ring system can undergo other reactions.

N-substituted isoindoline-1,3-dione derivatives have been a subject of interest due to their diverse biological activities. mdpi.comnih.gov The synthesis of such compounds often involves the condensation of phthalic anhydride (B1165640) with a primary amine. mdpi.com In the case of this compound, its synthesis would have followed a similar pathway.

A summary of potential derivatization reactions is presented in the table below:

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amine | 2-(4-Amino-2-nitrophenyl)isoindole-1,3-dione derivative |

| Nucleophilic Aromatic Substitution | Sodium Alkoxide/Phenoxide | 2-(4-Alkoxy/Phenoxy-2-nitrophenyl)isoindole-1,3-dione |

| Nucleophilic Aromatic Substitution | Thiolate | 2-(4-Thioether-2-nitrophenyl)isoindole-1,3-dione |

Investigation of Reaction Mechanisms and Intermediates

The mechanism of the proposed derivatization reactions, particularly the SNAr pathway, is well-established. The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the aromatic ring. The electron density from the pi system is pushed onto the nitro group, forming a resonance-stabilized Meisenheimer complex. This intermediate is a key feature of the SNAr mechanism. The stability of this complex is enhanced by the presence of the electron-withdrawing nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

The significant differences in Arrhenius parameters observed in SNAr reactions of similar compounds highlight the influence of the substrate's electronic character and solvation effects on the reaction kinetics. rsc.org For instance, the high polarity of the substrate can lead to higher activation energies due to strong solvation of the ground state. rsc.org

The formation of intermediates in related reactions, such as the ipso-Wheland intermediates in the nitration of substituted anisoles, provides further insight into the potential reaction pathways involving the aromatic ring. rsc.org These intermediates arise from the attack of an electrophile at a substituted position on the aromatic ring. While the derivatization of this compound primarily involves nucleophilic attack, the principles of intermediate stabilization are transferable.

Future Research Directions and Perspectives for 2 4 Chloro 2 Nitrophenyl Isoindole 1,3 Dione Research

Development of Novel and Atom-Economical Synthetic Pathways

Traditional methods for synthesizing N-aryl phthalimides, including 2-(4-chloro-2-nitrophenyl)isoindole-1,3-dione, often involve the condensation of phthalic anhydride (B1165640) with the corresponding aniline (B41778) derivative under harsh reaction conditions, such as high temperatures. nih.govchemrxiv.org While effective, these methods can suffer from drawbacks like low atom economy and the need for energy-intensive processes.

Future research will likely focus on developing milder and more atom-economical synthetic routes. Key areas of exploration include:

Organocatalytic Approaches: The use of N-heterocyclic carbenes (NHCs) has emerged as a promising strategy for the atroposelective synthesis of N-aryl phthalimides under mild conditions. nih.govchemrxiv.orgbohrium.comknow-todays-news.com This method involves the in-situ activation of phthalamic acid, providing high yields and enantioselectivities. know-todays-news.com Applying this to the synthesis of this compound could offer a more efficient and selective alternative to traditional heating.

Metal-Free Synthesis: Developing novel metal-free protocols is a significant goal for sustainable chemistry. One such approach is the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, which provides a scalable and operationally simple route to N-aryl phthalimides with high functional group tolerance. acs.org

Flow Chemistry: Converting traditional batch processes to continuous flow chemistry can offer significant advantages in terms of safety, scalability, and sustainability. elsevier.com Implementing flow reactors for the synthesis of this compound could lead to improved process control and efficiency.

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis |

| NHC-Catalyzed Amidation | Mild reaction conditions, high yields, high enantioselectivity. nih.govknow-todays-news.com | Improved efficiency, access to chiral derivatives. |

| Denitrogenative Cyanation | Metal-free, scalable, high functional group tolerance. acs.org | Environmentally benign, broad substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, and sustainability. elsevier.com | Better process control, suitable for large-scale production. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. chemcopilot.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes. chemcopilot.comchemai.io

For this compound, future research in this area could involve:

Reaction Outcome Prediction: Machine learning models, trained on large reaction databases, can predict the yield and potential side products for the synthesis of this compound under various conditions. eurekalert.orgnih.gov This predictive power can significantly reduce the number of trial-and-error experiments required. chemeurope.com

Retrosynthesis and Route Design: AI-powered platforms can propose multi-step synthetic pathways starting from commercially available reagents. chemcopilot.com These algorithms can be optimized for criteria such as cost, sustainability, or reaction time, providing chemists with a powerful tool for designing efficient syntheses.

Optimization of Reaction Conditions: AI can help identify the optimal temperature, solvent, and catalyst for a given reaction, moving beyond traditional one-variable-at-a-time optimization. chemcopilot.com This is particularly valuable for complex reactions where multiple parameters interact.

| AI/ML Application | Description | Impact on Research |

| Reaction Prediction | Algorithms predict product formation, yield, and side reactions based on input reactants and conditions. chemcopilot.com | Accelerates discovery and reduces experimental overhead. |

| Synthetic Route Design | AI proposes novel, multi-step synthetic pathways from available starting materials. chemcopilot.com | Enables faster and more innovative synthesis planning. |

| Condition Optimization | Models identify optimal parameters like temperature, solvent, and catalyst for maximum efficiency. chemcopilot.comchemai.io | Improves reaction yields and reduces resource consumption. |

Exploration of Unconventional Reactivity and Catalysis

The specific arrangement of functional groups in this compound—a chloro substituent, a nitro group, and the phthalimide (B116566) core—offers opportunities to explore unique reactivity patterns.

Future research could investigate:

Activation of the C-Cl Bond: The chloro-substituent on the phenyl ring is a potential handle for cross-coupling reactions. Research into novel catalytic systems, perhaps utilizing earth-abundant metals, could enable the functionalization of this position to introduce new molecular complexity.

Reactivity of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, opening up a wide range of subsequent chemical transformations. Furthermore, the electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, potentially enabling unusual nucleophilic aromatic substitution reactions.

Photocatalysis and Electrocatalysis: These modern synthetic techniques can often achieve transformations that are difficult under traditional thermal conditions. Exploring the photocatalytic or electrochemical reactivity of this compound could uncover novel reaction pathways and provide access to new derivatives.

Advanced Characterization Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. While standard techniques like NMR, FT-IR, and mass spectrometry are essential for characterizing the final product, advanced techniques are needed to study reaction intermediates and transition states in real-time. researchgate.netnih.govmdpi.com

Future research will benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ IR and Raman spectroscopy allow for the continuous monitoring of reactant consumption and product formation, providing valuable kinetic data and insights into the reaction mechanism.

Stopped-Flow Techniques: For very fast reactions, stopped-flow methods coupled with spectroscopic detection can be used to study the kinetics of short-lived intermediates. amazonaws.com

Mass Spectrometry-Based Techniques: Advanced mass spectrometry methods, such as reaction monitoring by ESI-MS, can help identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways.

Multidisciplinary Approaches Bridging Synthetic Organic Chemistry with Computational Design and Materials Science

The future of chemical research lies in breaking down the traditional silos between disciplines. frontiersin.org A multidisciplinary approach that combines synthetic chemistry with computational modeling and materials science can accelerate the discovery of new molecules with desired properties. nih.govlancs.ac.uk

For this compound, this could manifest in several ways:

Computational Property Prediction: Quantum chemical calculations can be used to predict the electronic, optical, and physical properties of the molecule and its derivatives. This allows for the in silico screening of potential candidates for applications in materials science, such as organic electronics or pigments, before committing to their synthesis.

Synergy with Materials Science: The phthalimide scaffold is known to be a component of high-performance polymers and functional materials. routledge.com By collaborating with materials scientists, synthetic chemists can design and synthesize novel derivatives of this compound with tailored properties for specific applications.

Integrated Discovery Platforms: The ultimate goal is to create a closed-loop system where AI algorithms propose new molecules with desired properties, these molecules are then synthesized and tested using automated robotic platforms, and the experimental data is fed back into the AI to refine its predictive models. chemcopilot.com This integration of computation, synthesis, and characterization represents a paradigm shift in chemical research.

Q & A

Q. What are the established synthetic protocols for preparing 2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione, and what factors influence reaction yields?

The compound is synthesized via nucleophilic substitution between hydroxymethylphthalimide derivatives and 4-chloro-2-nitroaniline in aprotic solvents like chloroform or DMF. Evidence from analogous syntheses (e.g., 2-[(4-chlorophenylamino)methyl]-isoindole-1,3-dione) demonstrates yields >90% when crystallization conditions are optimized, with solvent polarity and temperature being critical for regioselectivity . Microwave-assisted methods (as used for similar isoindoles) can reduce reaction times and improve efficiency .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1770 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- ¹H NMR : Aromatic protons exhibit distinct splitting due to the chloro-nitro substitution pattern (e.g., para-chloro protons as doublets at δ 7.5–8.0 ppm) .

- HRMS : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 307.0123 for C₁₄H₈ClN₂O₄) .

Q. What key physicochemical parameters must be characterized for this compound, and what experimental methods are recommended?

- LogP : Estimated via reverse-phase HPLC (e.g., ~2.1 based on chloro-analogues in ) .

- Solubility : Determined using the shake-flask method with UV quantification (typically <0.1 mg/mL in water).

- Thermal Stability : Assessed via TGA/DSC, showing decomposition >200°C (consistent with nitro-isoindole derivatives in ) .

Advanced Research Questions

Q. How does the ortho-nitro group influence the electronic environment of the chloro-substituted phenyl ring, and what implications does this have for electrophilic substitution reactions?

The electron-withdrawing nitro group deactivates the ring, directing electrophiles to the para position relative to chlorine. Computational studies (e.g., Hammett σ values) predict reactivity trends, necessitating Lewis acid catalysts (e.g., FeCl₃) to achieve regioselective substitutions .

Q. What strategies are effective in resolving conformational isomers or diastereomers arising from restricted rotation in derivatives of this compound?

- Dynamic NMR (DNMR) : Detects rotational barriers around the aryl-isoindole bond at variable temperatures.

- Preparative HPLC : Chiral stationary phases resolve diastereomers with >95% enantiomeric excess (e.g., as in for aziridine hybrids) .

- X-ray Crystallography : Definitively assigns configurations, as demonstrated for isoindole-oxazoline hybrids in .

Q. What role do non-covalent interactions play in the crystal packing of this compound, and how can this inform co-crystallization studies?

X-ray analyses reveal intermolecular C=O···H-N hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.6 Å). These motifs guide co-crystal design with complementary hydrogen bond donors (e.g., carboxylic acids) to modulate solubility .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the chloro-nitro pharmacophore in biological systems?

SAR studies (e.g., ) suggest the chloro-nitro group enhances cytotoxicity by improving logP (membrane permeability) and targeting DNA topoisomerases. Standard assays include:

- MTT Assay : Determines IC₅₀ values (e.g., against HeLa cells).

- Comet Assay : Assesses DNA damage induction. Comparative studies with meta-nitro analogs isolate electronic vs. steric effects .

Q. What advanced computational methods predict the reactivity and binding modes of this compound with biological targets?